molecular formula C7H7Br2N B12973057 2,4-Dibromo-6-ethylpyridine

2,4-Dibromo-6-ethylpyridine

Cat. No.: B12973057
M. Wt: 264.94 g/mol
InChI Key: QKCADUWYERXPAE-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-ethylpyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 2 and 4 positions, along with an ethyl group at the 6 position, makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-6-ethylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-ethylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl or vinyl-pyridine derivatives are formed.

    Reduction: 6-ethylpyridine is obtained upon complete reduction of bromine atoms.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-ethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and the pyridine ring play crucial roles in binding to molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylpyridine
  • 2,4-Dibromo-3-ethylpyridine
  • 2,6-Dibromo-4-ethylpyridine

Uniqueness

2,4-Dibromo-6-ethylpyridine is unique due to the specific positioning of the bromine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2,4-dibromo-6-ethylpyridine

InChI

InChI=1S/C7H7Br2N/c1-2-6-3-5(8)4-7(9)10-6/h3-4H,2H2,1H3

InChI Key

QKCADUWYERXPAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)Br)Br

Origin of Product

United States

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